N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-propan-2-ylurea
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Overview
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea is a synthetic organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The chlorinated indole is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine.
Urea Formation: The final step involves the reaction of the sulfonylated indole with isopropyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and bacteria.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A precursor in the synthesis of various benzenesulfonyl derivatives.
N-Fluorobenzenesulfonimide: Used for fluorination and amination of aromatic compounds.
4-Bromobenzenesulfonyl Chloride: Another sulfonyl chloride derivative used in organic synthesis.
Uniqueness
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea is unique due to its specific structural features, such as the presence of both a benzenesulfonyl group and a chlorinated indole core, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
918493-86-4 |
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Molecular Formula |
C18H18ClN3O3S |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-propan-2-ylurea |
InChI |
InChI=1S/C18H18ClN3O3S/c1-11(2)20-18(23)22-17-16(14-10-12(19)8-9-15(14)21-17)26(24,25)13-6-4-3-5-7-13/h3-11,21H,1-2H3,(H2,20,22,23) |
InChI Key |
SFNIZKROIQNZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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